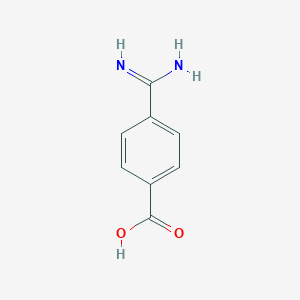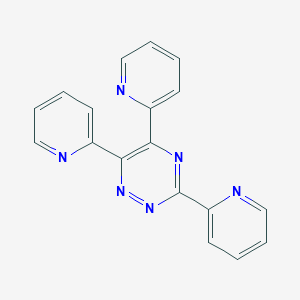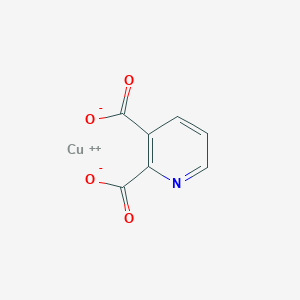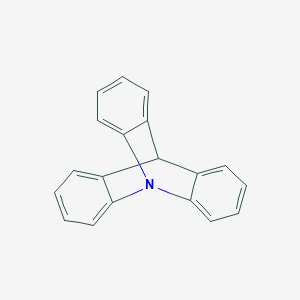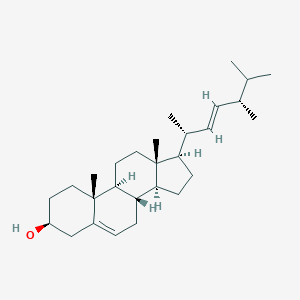
Crinosterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Crinosterol is a natural steroidal compound that is found in a variety of plants, including soybeans, peanuts, and rice bran. It is a type of phytosterol, which is a plant-based compound that is structurally similar to cholesterol. Crinosterol has gained attention in recent years due to its potential health benefits, particularly in the area of cardiovascular health.
Aplicaciones Científicas De Investigación
Identification in Mites
Crinosterol, identified in various species of mites, highlights the presence of unique sterol metabolisms in these arthropods. The compound's detection after mites were fed d(3)-methionine suggests interesting pathways in sterol biosynthesis, indicating crinosterol's role in the complex metabolic interactions within these organisms (Murakami et al., 2007).
Synthesis from Stigmasterol
An improved synthesis method for crinosterol and campesterol from stigmasterol has been demonstrated, utilizing Claisen rearrangement. This approach offers complete utilization of the starting steroid for producing 24alpha-methyl derivatives, providing insights into the versatile applications of crinosterol in chemical synthesis (Khripach et al., 2002).
Role in Alleviating Metal Stress in Plants
Studies reveal that 24-epibrassinolide, a brassinosteroid to which crinosterol is related, mitigates the harmful effects of Cr(VI) toxicity in plants. The application of this compound enhances growth and physiological attributes, modulates antioxidant responses, and improves the overall stress tolerance of plants, pointing towards crinosterol's potential in enhancing plant resilience against environmental stresses (Jan et al., 2020).
Pharmacological Potential in Marine Organisms
Crinoids, marine organisms from which crinosterol can be derived, exhibit significant pharmacological potential. Extracts from these organisms have shown notable antibacterial, anti-diabetic, anti-algal, and antioxidant activities. The presence of crinosterol in these extracts suggests its role in the bioactive properties of marine natural products (Raj et al., 2021).
Enhancement of Plant Growth and Stress Management
Brassinosteroids like crinosterol are highlighted for their role in plant growth and stress management. These compounds are crucial in modulating plant responses to various stresses, indicating their potential use in agriculture to improve crop resilience and productivity (Khripach et al., 2000).
Propiedades
Número CAS |
17472-78-5 |
|---|---|
Nombre del producto |
Crinosterol |
Fórmula molecular |
C28H46O |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
Clave InChI |
OILXMJHPFNGGTO-SDMVIZLASA-N |
SMILES isomérico |
C[C@H](/C=C/[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
SMILES canónico |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
melting_point |
150-151°C |
Otros números CAS |
474-67-9 |
Descripción física |
Solid |
Sinónimos |
crinosterol delta25-crinosterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



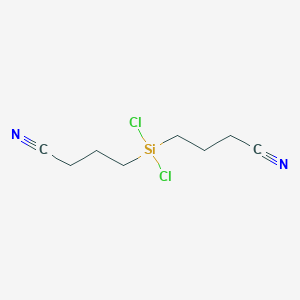


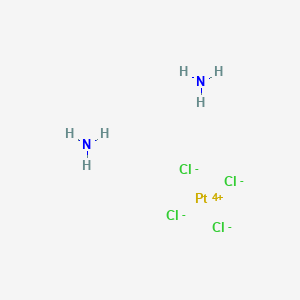




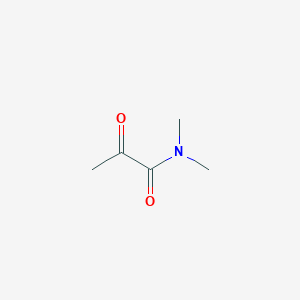
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
